molecular formula C11H7Cl6N5 B14950570 2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14950570
M. Wt: 421.9 g/mol
InChI Key: FDMYZJSEPUMSNJ-UHFFFAOYSA-N
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Description

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of phenylhydrazine with trichloromethyl-substituted triazine precursors. One common method involves the condensation of phenylhydrazine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The trichloromethyl groups can be reduced to form dichloromethyl or methyl groups.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Reduction: Compounds with reduced trichloromethyl groups, which may have different chemical and physical properties.

    Substitution: Derivatives with various functional groups, expanding the compound’s utility in different chemical reactions and applications.

Scientific Research Applications

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichloromethyl groups can also participate in electrophilic reactions, further contributing to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylhydrazinyl)-4,6-dichloromethyl-1,3,5-triazine: Similar structure but with fewer chlorine atoms, potentially leading to different reactivity and applications.

    2-(2-Phenylhydrazinyl)-4,6-dimethyl-1,3,5-triazine: Contains methyl groups instead of trichloromethyl groups, which may affect its chemical properties and uses.

    2-(2-Phenylhydrazinyl)-4,6-bis(dichloromethyl)-1,3,5-triazine:

Uniqueness

2-(2-Phenylhydrazinyl)-4,6-bis(trichloromethyl)-1,3,5-triazine stands out due to its combination of phenylhydrazine and trichloromethyl groups, which provide a unique set of chemical properties. This makes it a versatile compound for various synthetic and research applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H7Cl6N5

Molecular Weight

421.9 g/mol

IUPAC Name

1-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-phenylhydrazine

InChI

InChI=1S/C11H7Cl6N5/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)22-21-6-4-2-1-3-5-6/h1-5,21H,(H,18,19,20,22)

InChI Key

FDMYZJSEPUMSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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